molecular formula C108H206N52O24 B1191707 ReACp53

ReACp53

Cat. No. B1191707
M. Wt: 2617.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ReACp53 is cell-penetrating peptide, designed to inhibit p53 amyloid formation, rescues p53 function in cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC).  In vitro: ReACp53 rescues p53 transcription of target genes and restores apoptosis. In vivo:ReACp53 halts progression and shrinks tumors bearing aggregation-prone p53. 

Scientific Research Applications

Inhibitor of p53 Aggregation in Ovarian Carcinomas

ReACp53 has been identified as a cell-penetrating peptide designed to inhibit p53 amyloid formation. It has demonstrated the ability to rescue p53 function in cancer cell lines and organoids derived from high-grade serous ovarian carcinomas (HGSOC), a type of aggressive cancer characterized by ubiquitous p53 mutations. This treatment results in p53 behaving similarly to its wild-type counterpart, reducing cell proliferation and increasing cell death, leading to a decrease in tumor proliferation and shrinkage of xenografts in vivo (Soragni et al., 2016).

Potential for Treating Mutant p53 Protein in Prostate Cancer

ReACp53 has been studied for its potential in targeting mutant p53 protein in advanced prostate cancer (PCa). The peptide inhibits amyloid aggregates of mutant p53 protein and restores p53 nuclear function as a transcriptional factor, inducing mitochondrial cell death and reducing DNA synthesis in mutant p53-carrying PCa cells. It also inhibits xenograft tumor growth in vivo, suggesting therapeutic potential in advanced PCa (Zhang et al., 2019).

Enhancing Efficacy with Carboplatin in Targeting Ovarian Cancers

Combining ReACp53 with standard platinum-based chemotherapy, specifically carboplatin, has shown enhanced efficacy in targeting a subset of ovarian cancer cell lines and primary patient tumor samples. This combinatorial approach may be applicable for targeting human ovarian tumors, especially in high-grade serous ovarian carcinomas (HGSOCs) with TP53 mutations (Neal et al., 2021).

Molecular Dynamics Study on Inhibition Mechanisms

A molecular dynamics study has provided insights into the inhibition mechanisms of ReACp53 for p53-R175H mutant aggregation. The study reveals that ReACp53 can stabilize the ordered secondary structure and decrease the flexibility of disordered loops of the R175H mutant, potentially inhibiting aggregation of the mutant by restoring wild-type conformation (Lei et al., 2021).

Targeted Tumor Prevention in Li-Fraumeni Syndrome

ReACp53 has been explored as a tumor preventive agent in Li-Fraumeni syndrome (LFS), a rare cancer predisposition disorder. Periodic administration of ReACp53 in LFS mice carrying the aggregation-prone R172H mutation led to delayed cancer onset and a significant increase in overall survival. This suggests potential applicability of ReACp53 therapy for tumor prevention in LFS (Soragni et al., 2017).

properties

Product Name

ReACp53

Molecular Formula

C108H206N52O24

Molecular Weight

2617.13

SMILES

CC[C@]([C@@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.